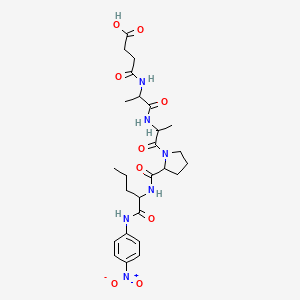

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

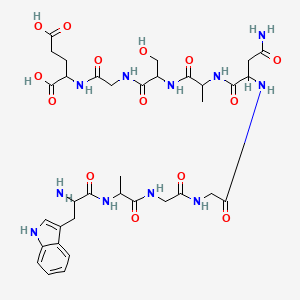

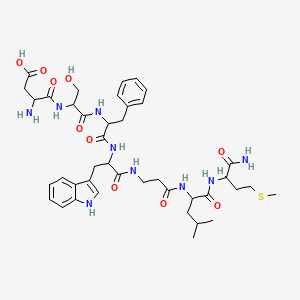

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA es un sustrato peptídico sintético comúnmente usado en investigación bioquímica. Este compuesto es particularmente valioso para estudiar la actividad de varias proteasas, incluyendo la endopeptidasa de prolina. La estructura del compuesto incluye una secuencia de aminoácidos unidos a un grupo p-nitroanilida, lo que permite la detección colorimétrica de la actividad enzimática.

Métodos De Preparación

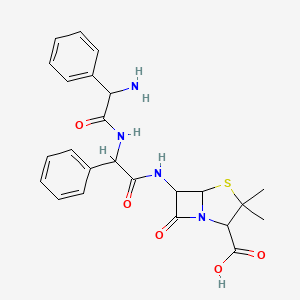

Rutas sintéticas y condiciones de reacción: La síntesis de Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA implica el acoplamiento paso a paso de aminoácidos utilizando técnicas estándar de síntesis de péptidos. El proceso típicamente comienza con la protección de los grupos amino utilizando grupos protectores adecuados como Boc (terc-butoxicarbonilo) o Fmoc (9-fluorenilmetoxicarbonilo). Los aminoácidos se acoplan secuencialmente utilizando reactivos como HBTU (hexafluorofosfato de O-benzotriazol-N,N,N’,N’-tetrametiluronio) o DIC (diisopropilcarbodiimida). Después de que la cadena peptídica se ensambla, los grupos protectores se eliminan y el péptido se purifica utilizando técnicas como la HPLC (cromatografía líquida de alta resolución).

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Los sintetizadores de péptidos automatizados se emplean a menudo para aumentar la eficiencia y el rendimiento. El producto final se liofiliza típicamente para obtener una forma de polvo seca y estable.

Análisis De Reacciones Químicas

Tipos de reacciones: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA principalmente se somete a reacciones de hidrólisis catalizadas por proteasas. La escisión del enlace peptídico libera p-nitroanilina, que puede detectarse espectrofotométricamente debido a su color amarillo.

Reactivos y condiciones comunes:

Hidrólisis: Hidrólisis enzimática utilizando proteasas como la endopeptidasa de prolina.

Detección: La p-nitroanilina liberada se mide utilizando un espectrofotómetro a una longitud de onda de 405 nm.

Principales productos: El principal producto formado a partir de la hidrólisis de this compound es la p-nitroanilina.

Aplicaciones Científicas De Investigación

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA se utiliza ampliamente en investigación científica para las siguientes aplicaciones:

Bioquímica: Como sustrato para estudiar la actividad y especificidad de las proteasas, particularmente la endopeptidasa de prolina.

Medicina: En el desarrollo de ensayos diagnósticos para enfermedades que involucran la actividad de las proteasas.

Farmacología: Para evaluar posibles inhibidores de las proteasas, lo que podría conducir al desarrollo de nuevos agentes terapéuticos.

Producción industrial de enzimas: Se utiliza en el control de calidad para evaluar la actividad de las proteasas en preparaciones industriales de enzimas.

Mecanismo De Acción

El mecanismo de acción de Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA implica su reconocimiento y escisión por proteasas específicas. El enlace peptídico entre los aminoácidos se hidroliza, liberando p-nitroanilina. Este proceso se facilita por el sitio activo de la enzima, que se une al sustrato y cataliza la reacción de hidrólisis. La p-nitroanilina liberada puede entonces cuantificarse para determinar la actividad de la enzima.

Compuestos similares:

Suc-Ala-Pro-pNA: Otro sustrato peptídico utilizado para estudiar la actividad de la endopeptidasa de prolina.

Suc-Ala-Ala-Pro-Phe-pNA: Un sustrato para la quimotripsina y otras proteasas.

Suc-Ala-Ala-Ala-pNA: Se utiliza como sustrato para la elastasa.

Unicidad: this compound es único debido a su secuencia específica de aminoácidos, lo que lo convierte en un sustrato adecuado para estudiar la actividad de ciertas proteasas. Su capacidad de liberar p-nitroanilina después de la escisión permite una detección fácil y precisa de la actividad enzimática.

Comparación Con Compuestos Similares

Suc-Ala-Pro-pNA: Another peptide substrate used to study prolyl endopeptidase activity.

Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and other proteases.

Suc-Ala-Ala-Ala-pNA: Used as a substrate for elastase.

Uniqueness: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for studying the activity of certain proteases. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate detection of enzymatic activity.

Propiedades

IUPAC Name |

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNJYFEOLWFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)

![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)

![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)

![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)